![molecular formula C27H20F3N3O5 B2507591 2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 892437-55-7](/img/no-structure.png)

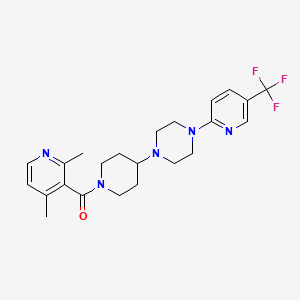

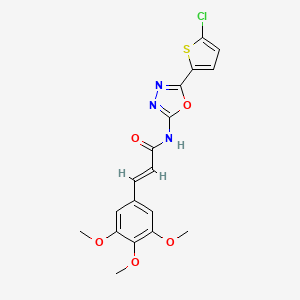

2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

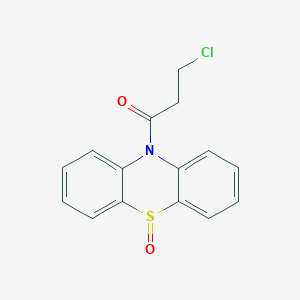

2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C27H20F3N3O5 and its molecular weight is 523.468. The purity is usually 95%.

BenchChem offers high-quality 2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

The compound has been investigated for its antitumor potential. Specifically, derivatives of thieno[3,2-d]pyrimidine, which share structural similarities with this compound, have been synthesized and evaluated as inhibitors of the EZH2 enzyme. EZH2 is associated with cancer progression, and inhibiting it can be a promising strategy for cancer therapy . Further studies are needed to explore its efficacy against specific cancer types.

Antibacterial and Antifungal Properties

While not directly studied for this compound, related pyrido[2,3-d]pyrimidin-4(1H)-ones have demonstrated broad-spectrum antibacterial activity. One derivative, 2-thioxodihydropyrido[2,3-d]pyrimidine, exhibited antibacterial activity against various strains (MIC 0.49–3.9 μg/mL) and reasonable antifungal activity (MIC 31.25 μg/mL) . Although this specific compound may have different properties, exploring its potential as an antimicrobial agent could be worthwhile.

EZH2 Inhibition and Epigenetic Regulation

Given its structural similarity to EZH2 inhibitors, this compound might play a role in epigenetic regulation. EZH2 is involved in histone methylation and gene silencing. By inhibiting EZH2, compounds like this one could potentially modulate gene expression and impact cellular processes . Investigating its epigenetic effects could lead to novel therapeutic approaches.

Cell Morphology Alteration

Studies have shown that certain derivatives of thieno[3,2-d]pyrimidine can significantly affect lymphoma cell morphology. For instance, compound 12e induced apoptosis in SU-DHL-6 cells and inhibited their migration . Understanding how this compound influences cellular morphology could provide insights into its mechanism of action.

Drug Development and Optimization

Finally, this compound serves as a chemical tool for further optimization and evaluation of new EZH2 inhibitors. Researchers can use it as a starting point to design more potent and selective compounds for cancer treatment . Its structure–activity relationship (SAR) studies provide valuable insights for drug development.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-methoxybenzaldehyde with barbituric acid to form 3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid. This intermediate is then coupled with 2-(trifluoromethyl)aniline to form the final product, 2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide.", "Starting Materials": [ "4-methoxybenzaldehyde", "barbituric acid", "2-(trifluoromethyl)aniline", "acetic anhydride", "sodium acetate", "sulfuric acid", "ethanol", "water" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with barbituric acid in the presence of sulfuric acid and ethanol to form 3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid.", "Step 2: Coupling of 3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid with 2-(trifluoromethyl)aniline in the presence of acetic anhydride, sodium acetate, and water to form the final product, 2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide." ] } | |

CAS RN |

892437-55-7 |

Product Name |

2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide |

Molecular Formula |

C27H20F3N3O5 |

Molecular Weight |

523.468 |

IUPAC Name |

2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |

InChI |

InChI=1S/C27H20F3N3O5/c1-37-17-12-10-16(11-13-17)14-33-25(35)24-23(18-6-2-5-9-21(18)38-24)32(26(33)36)15-22(34)31-20-8-4-3-7-19(20)27(28,29)30/h2-13H,14-15H2,1H3,(H,31,34) |

InChI Key |

YVMRDUGBAITBJH-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC=CC=C5C(F)(F)F |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Thioxo-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B2507517.png)

![N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2507519.png)

![2-[2-(azepan-1-yl)-2-oxoethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B2507521.png)

![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 2-methoxybenzoate](/img/structure/B2507527.png)